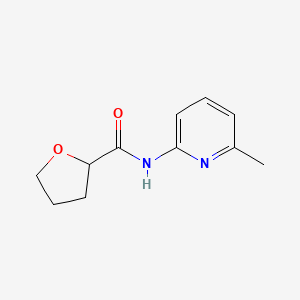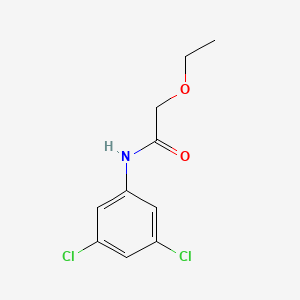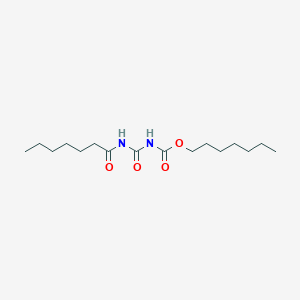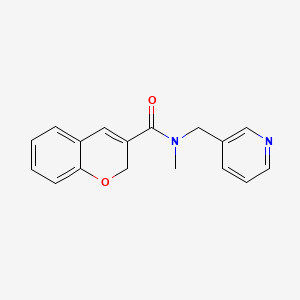
N-(6-methylpyridin-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)oxolane-2-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and an oxolane-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)oxolane-2-carboxamide typically involves the reaction of 6-methyl-2-aminopyridine with oxolane-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions: N-(6-methylpyridin-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: N-(6-methylpyridin-2-yl)oxolane-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
- N-(5-methylpyridin-2-yl)oxolane-2-carboxamide
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Comparison: N-(6-methylpyridin-2-yl)oxolane-2-carboxamide is unique due to the presence of the oxolane-2-carboxamide moiety, which imparts distinct chemical and biological properties. Compared to N-(5-methylpyridin-2-yl)oxolane-2-carboxamide, the position of the methyl group on the pyridine ring can influence the compound’s reactivity and binding affinity to metal ions. The thiophene derivative, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, differs in its heterocyclic ring, which can affect its electronic properties and biological activity .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-6-10(12-8)13-11(14)9-5-3-7-15-9/h2,4,6,9H,3,5,7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXXUXITBWJYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)

![N-[(2R)-2-hydroxy-2-phenylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7484444.png)

![N-(4-{[(ethylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B7484465.png)
![1-[2-(2-Acetylphenoxy)ethylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7484469.png)
![N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7484473.png)


![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
